Niclosamide is a synthetic organic compound classified as a salicylanilide derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While traditionally known for its anthelminthic properties against tapeworm infections, niclosamide has emerged as a promising candidate for various applications in scientific research, including cancer therapy, antiviral treatments, and controlling invasive species. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its diverse biological activities stem from its ability to interact with multiple cellular pathways, making it a valuable tool for understanding complex biological processes and developing novel therapeutic strategies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Niclosamide is derived from 5-chloro-2-hydroxybenzoic acid and 4-nitroaniline. Its classification falls under the category of anthelmintics, which are agents used to expel parasitic worms from the body. Additionally, it is recognized for its molluscicidal properties, making it useful in controlling snail populations that serve as vectors for diseases such as schistosomiasis .
The synthesis of niclosamide involves several methods, with the most common being a condensation reaction between 5-chloro-2-hydroxybenzoic acid and 4-nitroaniline. Recent advancements have focused on more environmentally friendly approaches, utilizing solvent-free systems and phase-transfer catalysts to enhance yield and reduce waste.
Niclosamide has a molecular formula of and a molecular weight of approximately 327.67 g/mol. The compound features a salicylanilide structure characterized by:
The structural representation can be summarized as follows:
Niclosamide undergoes various chemical reactions that contribute to its pharmacological effects:
Niclosamide exerts its anthelmintic effects primarily by inhibiting oxidative phosphorylation in the mitochondria of parasites, leading to energy depletion. Additionally, it disrupts glucose uptake and metabolism in these organisms:
Niclosamide exhibits several notable physical properties:
Chemical properties include:
Niclosamide's applications extend beyond its traditional use as an anthelmintic agent:
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was first synthesized in 1953 at Bayer Laboratories during efforts to develop molluscicides for schistosomiasis control. Marketed as Bayluscide in 1959, it demonstrated potent activity against snail intermediate hosts of Schistosoma parasites [1] [6]. By 1960, researchers discovered its efficacy against human tapeworm infections (Taenia saginata, Diphyllobothrium latum), leading to its approval as Yomesan in 1962 [1] [9]. The U.S. FDA approved niclosamide for cestode infections in 1982, and it was subsequently added to the World Health Organization’s List of Essential Medicines [1] [6].
Its anthelmintic mechanism involves mitochondrial uncoupling—specifically, it inhibits oxidative phosphorylation and stimulates ATPase activity in parasite mitochondria. This disrupts energy production, causing paralysis and detachment of tapeworms from the host’s intestinal wall [1] [9]. As a weakly acidic, lipophilic compound, niclosamide exhibits minimal systemic absorption in humans, with rapid renal elimination of absorbed fractions, contributing to its favorable safety profile for intestinal parasites [6] [8].
Table 1: Key Milestones in Niclosamide’s Development
Year | Event | Significance |
---|---|---|
1953 | Discovery at Bayer Laboratories | Initial synthesis as molluscicide |
1959 | Marketed as Bayluscide | Schistosomiasis vector control |
1962 | Human formulation (Yomesan) launched | First-line tapeworm therapy |
1982 | FDA approval for cestodiasis | Global standardization of anthelmintic use |
2009 | Identification as Wnt/β-catenin inhibitor | Pivotal study enabling oncology repurposing |
Niclosamide’s transition from an anthelmintic to a broad-spectrum therapeutic agent began with high-throughput drug repurposing screens in the early 2000s. These studies revealed unexpected activity against diverse molecular pathways:
Notch and NF-κB (synergizing with cisplatin in triple-negative breast cancer) [1] [6]In vivo studies show tumor growth inhibition in xenograft models of adrenocortical carcinoma, glioblastoma, and leukemia without significant toxicity [1] [8].
Antiviral Activity:Screening against SARS-CoV in 2003 revealed potent inhibition (EC₅₀ <0.1 μM), attributed to autophagy induction via SKP2 inhibition and Becn1 upregulation [2]. Subsequent studies confirmed activity against:
Antibacterial Effects:Against Gram-positive pathogens, niclosamide disrupts biofilms and quorum sensing. For methicillin-resistant Staphylococcus aureus (MRSA), MIC values range from 0.0625–0.313 μg/mL—lower than vancomycin [3] [5]. It eradicates preformed biofilms on medical implants and prevents bacterial adhesion at concentrations as low as 1.6 × 10⁻² μg/mm² [5].
Table 2: Mechanisms of Niclosamide Across Disease Contexts
Therapeutic Area | Key Molecular Targets | Cellular Outcome | Model System |
---|---|---|---|
Oncology | Wnt/β-catenin, STAT3, mTORC1 | Cell cycle arrest, apoptosis | HCT116 colon cancer cells [1] |
Virology | SKP2/Becn1, NS2B-NS3 protease | Autophagy induction, replication block | SARS-CoV-2, ZIKV [2] |
Bacteriology | Membrane potential, QS systems | Biofilm disruption, ATP depletion | MRSA, S. epidermidis [5] |
Three factors make niclosamide a compelling candidate for repurposing:
Polypharmacology:Its ability to simultaneously modulate multiple disease-relevant pathways (e.g., Wnt, STAT3, and NF-κB in cancer; viral entry and autophagy in infections) addresses the limitations of single-target therapies. This is particularly valuable in heterogeneous diseases like glioblastoma, where niclosamide inhibits Wnt, Notch, mTORC1, and NF-κB concurrently [1] [6].
Cost-Effectiveness and Urgency:Repurposing bypasses early-stage development costs, accelerating translation. During the COVID-19 pandemic, niclosamide was prioritized as a SARS-CoV-2 inhibitor due to its preexisting safety data and rapid scalability [2] [8]. Similarly, its activity against antimicrobial-resistant pathogens addresses an urgent WHO priority [3] [5].
Table 3: Advantages of Niclosamide Repurposing vs. Novel Drug Development
Parameter | Niclosamide Repurposing | Traditional Drug Development |
---|---|---|
Development Timeline | 3–5 years | 10–15 years |
Estimated Cost | $50–100 million | >$1 billion |
Safety Data | Established (human) | Preclinical/Phase I required |
Molecular Validation | Multi-target efficacy shown | Single-target focus |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7